molecular formula C5H6F2O4 B1342372 2,2-Difluoropentanedioic Acid CAS No. 380-86-9

2,2-Difluoropentanedioic Acid

Cat. No. B1342372
Key on ui cas rn: 380-86-9
M. Wt: 168.1 g/mol
InChI Key: PIVAHSCRTJPWJU-UHFFFAOYSA-N
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Patent
US04456768

Procedure details

A solution of 5 g of 2,2-difluoroglutaric acid in 20 ml of acetic anhydride is refluxed for two hrs, 5 ml of the resulting solution is distilled off at ordinary pressure and the residual solution freed from acetic anhydride under reduced pressure. The resulting oil consists of 2,2-difluoroglutaric anhydride.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([CH2:6][CH2:7][C:8]([OH:10])=[O:9])[C:3](O)=[O:4]>C(OC(=O)C)(=O)C>[F:1][C:2]1([F:11])[CH2:6][CH2:7][C:8](=[O:10])[O:9][C:3]1=[O:4]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC(C(=O)O)(CCC(=O)O)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
5 ml of the resulting solution is distilled off at ordinary pressure

Outcomes

Product
Name
Type
Smiles
FC1(C(=O)OC(CC1)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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